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Compound of Interest

Compound Name: Laporolimus

Cat. No.: B15562688 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis,

and mechanism of action of Laporolimus, a macrocyclic lactone with significant

immunosuppressive properties. As a derivative of rapamycin, Laporolimus is a potent inhibitor

of the mammalian target of rapamycin (mTOR), a crucial signaling node in cellular growth,

proliferation, and survival.

Chemical Structure and Properties
Laporolimus is a complex macrocyclic compound with the chemical formula C58H89NO14.[1]

[2] Its systematic IUPAC name is [(1R,2R,4S)-4-[(2R)-2-

[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-

dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-

azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]

cyclohexanecarboxylate. The compound is registered under the CAS number 1504576-27-5.[1]

[2]
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Property Value Source

Molecular Formula C58H89NO14 PubChem[1][2]

Molecular Weight 1024.3 g/mol DC Chemicals[1]

IUPAC Name

[(1R,2R,4S)-4-[(2R)-2-

[(1R,9S,12S,15R,16E,18R,19

R,21R,23S,24E,26E,28E,30S,

32S,35R)-1,18-dihydroxy-

19,30-dimethoxy-

15,17,21,23,29,35-

hexamethyl-2,3,10,14,20-

pentaoxo-11,36-dioxa-4-

azatricyclo[30.3.1.04,9]hexatri

aconta-16,24,26,28-tetraen-

12-yl]propyl]-2-

methoxycyclohexyl]

cyclohexanecarboxylate

PubChem[2]

CAS Number 1504576-27-5 DC Chemicals[1], PubChem[2]

Synthesis of Laporolimus
A detailed, publicly available experimental protocol for the synthesis of Laporolimus is not

readily found in the scientific literature or patent databases. However, based on the synthesis

of structurally similar rapamycin analogs, such as everolimus and temsirolimus, a generalized

synthetic approach can be inferred.

The synthesis of Laporolimus would likely start from rapamycin, a readily available

fermentation product from the bacterium Streptomyces hygroscopicus. The core of the

synthesis would involve the selective modification of the hydroxyl group at the C42 position of

the rapamycin macrocycle.

Generalized Synthetic Scheme:

A plausible synthetic route would involve the following key steps:
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Protection of Hydroxyl Groups: To achieve selective modification, other reactive hydroxyl

groups in the rapamycin molecule, particularly at the C31 position, may need to be protected

using appropriate protecting groups.

Alkylation/Esterification at C42: The free hydroxyl group at the C42 position would then be

reacted with a suitable cyclohexanecarboxylate derivative. This reaction could be an

esterification using an activated cyclohexanecarboxylic acid or an alkylation with a

cyclohexanecarboxymethyl halide or triflate. The reaction would likely be carried out in the

presence of a non-nucleophilic base to facilitate the reaction.

Deprotection: Following the successful modification at the C42 position, the protecting

groups on other hydroxyl groups would be removed under specific conditions that do not

affect the newly formed ester linkage.

Purification: The final product, Laporolimus, would be purified from the reaction mixture

using chromatographic techniques, such as column chromatography or high-performance

liquid chromatography (HPLC).

It is important to note that this is a generalized scheme, and the specific reagents, reaction

conditions, and purification methods would need to be optimized to achieve a good yield and

purity of Laporolimus.

Mechanism of Action: Inhibition of the mTOR
Signaling Pathway
Laporolimus, like other rapamycin analogs, exerts its immunosuppressive and anti-

proliferative effects by inhibiting the mammalian target of rapamycin (mTOR).[3][4] mTOR is a

serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism,

and survival.[5][6] It integrates signals from various upstream pathways, including growth

factors and nutrients.[7]

mTOR exists in two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR

Complex 2 (mTORC2).[5] Laporolimus, by forming a complex with the intracellular protein

FKBP12, primarily targets and inhibits the function of mTORC1.[5][8]
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The inhibition of mTORC1 by the Laporolimus-FKBP12 complex disrupts the phosphorylation

of key downstream effectors, including:

S6 Kinase 1 (S6K1): A key regulator of protein synthesis and cell size.

Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1): A repressor of translation

initiation.

By inhibiting the phosphorylation of these substrates, Laporolimus effectively blocks the

translation of key mRNAs required for cell cycle progression and proliferation, leading to a G1

phase cell cycle arrest.
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Caption: The mTOR signaling pathway and the inhibitory action of Laporolimus.
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Conclusion
Laporolimus is a significant derivative of rapamycin with a well-defined chemical structure and

a clear mechanism of action centered on the inhibition of the mTOR signaling pathway. While

specific, publicly available synthesis protocols are limited, its preparation can be logically

deduced from the established chemistry of related compounds. This guide provides a

foundational understanding for researchers and professionals in the field of drug development,

highlighting the key chemical and biological aspects of this potent immunosuppressive agent.

Further research into its synthesis and clinical applications is warranted to fully explore its

therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15562688?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15562688?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

